Cas no 72143-24-9 (methyl 2-(propan-2-yl)pent-4-enoate)

methyl 2-(propan-2-yl)pent-4-enoate structure
72143-24-9 structure
Product Name:methyl 2-(propan-2-yl)pent-4-enoate
CAS No:72143-24-9
MF:C9H16O2
MW:156.222143173218
CID:1752936
Update Time:2025-04-23

methyl 2-(propan-2-yl)pent-4-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(propan-2-yl)pent-4-enoate
    • 4-pentenoic acid, 2-(1-methylethyl)-, methyl ester
    • Methyl 2-isopropylpent-4-enoate
    • Inchi: 1S/C9H16O2/c1-5-6-8(7(2)3)9(10)11-4/h5,7-8H,1,6H2,2-4H3
    • InChI Key: DQBQIJZLLUJFAB-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CC=C)C(C)C)=O

Computed Properties

  • Exact Mass: 156.11508

Experimental Properties

  • PSA: 26.3

methyl 2-(propan-2-yl)pent-4-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M855485-500mg
Methyl 2-isopropyl-4-pentenoate
72143-24-9 95%
500mg
6,760.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594545-1g
Methyl 2-isopropylpent-4-enoate
72143-24-9 98%
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¥4882.00 2024-05-02

Additional information on methyl 2-(propan-2-yl)pent-4-enoate

Methyl 2-(propan-2-yl)pent-4-enoate (CAS No. 72143-24-9): Properties, Applications, and Market Insights

Methyl 2-(propan-2-yl)pent-4-enoate (CAS No. 72143-24-9) is a versatile ester compound with a unique molecular structure that combines an unsaturated pentene backbone with an isopropyl group. This organic ester has gained significant attention in recent years due to its potential applications in fragrance formulation, pharmaceutical intermediates, and specialty chemical synthesis. The compound's IUPAC name reflects its precise chemical structure: methyl ester of 2-isopropyl-4-pentenoic acid.

The growing interest in bio-based chemicals and sustainable fragrance ingredients has positioned methyl 2-(propan-2-yl)pent-4-enoate as a compound worth investigating. Researchers are particularly interested in its potential as a green chemistry alternative to traditional synthetic fragrances. The compound's molecular weight of 156.22 g/mol and its characteristic fruity, floral odor profile make it suitable for various applications in the flavor and fragrance industry.

From a chemical perspective, methyl 2-(propan-2-yl)pent-4-enoate exhibits several interesting properties. The presence of both ester and alkene functional groups in its structure provides multiple sites for chemical modification. This characteristic has led to its exploration as a building block in organic synthesis, particularly for creating more complex molecules with specific stereochemical requirements. The compound's boiling point typically ranges between 180-185°C, and it shows moderate solubility in common organic solvents while being practically insoluble in water.

Recent studies have focused on the synthetic pathways for methyl 2-(propan-2-yl)pent-4-enoate, with particular emphasis on more efficient catalytic methods. The development of enantioselective synthesis techniques has become a hot topic, as the compound's chiral centers make it potentially valuable for asymmetric synthesis applications. Researchers are investigating various catalysts that could improve the yield and purity of this ester while reducing production costs.

The application potential of CAS 72143-24-9 extends beyond fragrances. In pharmaceutical research, this ester has shown promise as an intermediate in the synthesis of certain bioactive compounds. Its structural features make it a candidate for developing novel therapeutic agents, particularly in areas requiring specific molecular geometries. However, it's important to note that current applications are primarily at the research stage, with commercial uses still being explored.

Market analysis indicates growing interest in specialty esters like methyl 2-(propan-2-yl)pent-4-enoate. The global demand for fine chemicals and custom synthesis intermediates has created opportunities for manufacturers of such compounds. Current pricing trends reflect the compound's status as a research chemical, with prices varying significantly based on purity levels and order quantities. The compound is typically supplied by specialty chemical manufacturers in quantities ranging from milligrams to kilograms.

From a regulatory standpoint, methyl 2-(propan-2-yl)pent-4-enoate is not currently classified as hazardous under major chemical regulations. However, as with all chemical substances, proper handling procedures should be followed. The compound's safety profile appears favorable based on available data, but comprehensive toxicological studies are still needed to fully understand its environmental impact and human health effects.

The future outlook for CAS 72143-24-9 appears promising, particularly in light of increasing demand for sustainable chemical solutions. Researchers are exploring its potential as a biodegradable alternative to conventional synthetic compounds in various applications. The development of more efficient production methods could significantly impact its commercial viability and expand its range of potential uses.

For laboratories and industries working with methyl 2-(propan-2-yl)pent-4-enoate, proper storage conditions are essential to maintain the compound's stability. Recommended storage typically involves keeping the material in tightly sealed containers under inert atmosphere at cool temperatures. Analytical methods for quality control usually employ gas chromatography and mass spectrometry techniques to verify purity and identify potential impurities.

In conclusion, methyl 2-(propan-2-yl)pent-4-enoate (CAS No. 72143-24-9) represents an interesting case study in the evolving field of specialty esters. Its unique structural features and potential applications make it a compound worth watching as research progresses. While current uses are primarily in fragrance and research applications, future developments may reveal additional valuable properties that could expand its commercial significance in the chemical industry.

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